A Comprehensive Technical Guide on the Biological Activities of 2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine Derivatives
A Comprehensive Technical Guide on the Biological Activities of 2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique electronic properties and ability to form hydrogen bonds. Within this broad class, derivatives of 2-Methoxy-5-phenylpyridine have emerged as a particularly promising area of research. This guide focuses specifically on the subset of these compounds featuring a methylsulfanyl (thiomethyl) group on the phenyl ring, namely 2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine derivatives. This structural motif has been shown to confer a range of potent biological activities, making it a versatile scaffold for the development of novel therapeutics. This document provides a detailed exploration of the known biological activities, mechanisms of action, and therapeutic potential of this chemical class, synthesizing technical data with field-proven insights to support ongoing research and development efforts.
Potent Anticancer Activity: A Multi-Targeted Approach
The most extensively documented biological activity of 2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine derivatives is their potent anticancer effect, demonstrated across a variety of cancer cell lines.[1][2] These compounds often function as kinase inhibitors, disrupting the signaling pathways that are critical for tumor growth, proliferation, and survival.[3]
Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2
A significant number of pyridine derivatives containing the 4-thiophenyl moiety have been designed and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] These two receptor tyrosine kinases are crucial for cancer progression. EGFR activation promotes cancer cell growth and proliferation, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop new blood vessels to obtain nutrients.[3] By simultaneously inhibiting both receptors, these derivatives can exert a powerful, multi-pronged attack on tumors, both by directly halting cell proliferation and by cutting off their blood supply.
Signaling Pathway: EGFR and VEGFR-2 Inhibition
Caption: Inhibition of EGFR and VEGFR-2 by pyridine derivatives blocks downstream pathways.
Mechanism of Action: Aurora Kinase Inhibition
Certain pyridine-based scaffolds have also been identified as potent inhibitors of Aurora A and B kinases.[4][5] These serine/threonine kinases are essential for proper cell division (mitosis). Their inhibition leads to severe mitotic defects, such as failed chromosome alignment and cytokinesis, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5] This mechanism is particularly effective in cancer therapy because it selectively targets the hallmark of cancer cells: uncontrolled proliferation.
Experimental Workflow: Aurora Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of inhibitors against Aurora kinases.
Quantitative Data on Anticancer Activity
Several novel 4-thiophenyl-pyridine derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. The inhibitory concentrations (IC50) highlight their potential as therapeutic candidates.
| Compound ID | Target(s) | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| Compound 2a | EGFR / VEGFR-2 | HepG-2 (Liver) | 0.209 (EGFR) | [3] |
| MCF-7 (Breast) | 0.195 (VEGFR-2) | [3] | ||
| Compound 10b | EGFR / VEGFR-2 | HepG-2 (Liver) | 0.161 (EGFR) | [3] |
| MCF-7 (Breast) | 0.141 (VEGFR-2) | [3] | ||
| Compound 4 | Tubulin Polymerization | MCF-7 (Breast) | 27.7 | [2] |
| T47-D (Breast) | 39.2 | [2] | ||
| MDA-MB-231 (Breast) | 31.5 | [2] |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[2]
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Properties
Beyond oncology, pyridine derivatives have also been investigated for their anti-inflammatory effects. This activity suggests their potential application in treating various inflammatory disorders.
Mechanism of Action
The anti-inflammatory activity of certain 2-[(Phenylthio)methyl]pyridine derivatives has been demonstrated in models of immune-complex-mediated inflammation, such as the reverse passive Arthus reaction (RPAR).[6] In this model, the compounds were shown to significantly reduce exudate volume and the accumulation of white blood cells at the site of inflammation.[6] This suggests an ability to interfere with the inflammatory cascade, possibly by modulating leukocyte migration or the activity of inflammatory mediators. Further studies using models like the carrageenan-induced rat paw edema test have also confirmed significant anti-inflammatory activity for related heterocyclic compounds.[7]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic and reliable in vivo model for evaluating the efficacy of acute anti-inflammatory agents.
Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar rats (150-200g)
-
Test compound (2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Plebysmometer or digital caliper
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.
-
Grouping and Administration: Divide the rats into groups (n=6 per group): Vehicle control, Positive control, and Test compound groups (at various doses).
-
Compound Dosing: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Other Notable Biological Activities
The versatility of the pyridine scaffold has led to the discovery of other potential therapeutic applications for its derivatives.
-
Antidiabetic Activity: A series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been synthesized and identified as potent agonists of G protein-coupled receptor 119 (GPR119).[8] Activation of this receptor, which is primarily expressed in pancreatic β-cells and intestinal L-cells, stimulates insulin and glucagon-like peptide-1 (GLP-1) secretion. Promising compounds in this class demonstrated significant glucose-lowering effects in oral glucose tolerance tests in both normal and diabetic mice, highlighting their potential for the treatment of type 2 diabetes.[8]
-
Cardiovascular Effects: While not directly involving the target molecule, related diphenylpyrazine derivatives have been developed as long-acting prostacyclin (PGI2) receptor agonists.[9] This demonstrates the potential of complex pyridine-containing structures to modulate cardiovascular pathways, offering therapeutic avenues for vascular disorders like pulmonary arterial hypertension.[9]
-
Antimicrobial and Antifungal Activity: The broad biological profile of pyridine derivatives includes antimicrobial and antifungal activities.[3][10] Several compounds have been screened for their efficacy against various bacterial and fungal strains, suggesting that this chemical class could serve as a starting point for the development of new anti-infective agents.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of these derivatives typically involves multi-step reactions, often culminating in a cross-coupling reaction to join the pyridine and phenyl rings. For instance, chalcones can be reacted with reagents like malononitrile in the presence of ammonium acetate to form the core pyridine structure.[3]
General Synthesis Scheme
Caption: A simplified synthetic route to pyridine derivatives from a chalcone precursor.
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. For example, in the context of Aurora kinase inhibitors, it was found that the presence and nature of a substituent at the para-position of an associated aniline ring were critical for both potency and selectivity.[4][5] Similarly, for dual EGFR/VEGFR-2 inhibitors, modifications to substituents on the pyridine and phenyl rings have led to compounds with IC50 values in the nanomolar range.[3] These insights guide medicinal chemists in designing next-generation derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.
Conclusion and Future Perspectives
The 2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine scaffold represents a highly versatile and privileged structure in modern drug discovery. The derivatives have demonstrated a remarkable breadth of biological activities, with particularly strong evidence supporting their potential as anticancer, anti-inflammatory, and antidiabetic agents. Their ability to act as potent inhibitors of multiple, clinically relevant targets like EGFR, VEGFR-2, and Aurora kinases underscores their significance in oncology.
Future research should focus on several key areas:
-
Lead Optimization: Systematically modifying lead compounds to enhance target affinity, selectivity, and metabolic stability.
-
Pharmacokinetic Profiling: Conducting in-depth ADME (absorption, distribution, metabolism, and excretion) studies to identify candidates with favorable drug-like properties suitable for in vivo evaluation.
-
In Vivo Efficacy: Advancing the most promising compounds into preclinical animal models to validate their therapeutic efficacy and safety profiles.
-
Mechanism Elucidation: Further exploring the downstream signaling effects of these compounds to uncover novel mechanisms and potential biomarkers of response.
By leveraging the rich chemical space offered by this scaffold, the scientific community is well-positioned to develop novel and effective therapies for some of the most challenging human diseases.
References
-
Kuwano, K., et al. (2007). 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1181-1188. Available at: [Link]
-
Blackham, A., et al. (1974). 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents. Journal of Medicinal Chemistry, 17(9), 1018-1020. Available at: [Link]
-
Hafez, H. N., et al. (2016). Synthesis, anti-inflammatory, analgesic and anticonvulsant activities of some new 4,6-dimethoxy-5-(heterocycles)benzofuran starting from naturally occurring visnagin. ResearchGate. Available at: [Link]
-
El-Naggar, M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 12(1), 19047. Available at: [Link]
-
Cai, Z., et al. (2018). Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Archiv der Pharmazie, 351(12), e1800199. Available at: [Link]
-
Chlebek, J., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4983. Available at: [Link]
-
Moghadam, E. S., & Amini, M. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank, 2018(3), M997. Available at: [Link]
-
Gomez, G., et al. (2021). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2021(4), M1281. Available at: [Link]
-
Gosh, R., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(1), M1328. Available at: [Link]
-
Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. Available at: [Link]
-
Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Available at: [Link]
- Reddy, K. R., et al. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents, US6245913B1.
-
Tidwell, R. R., et al. (2003). Pharmacokinetics and Metabolism of the Prodrug DB289 (2,5-Bis[4-(N-methoxyamidino)phenyl]furan Monomaleate) in Rat and Monkey and Its Conversion to the Antiprotozoal/Antifungal Drug DB75 (2,5-Bis(4-guanylphenyl)furan Dihydrochloride). Semantic Scholar. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis and biological evaluation of 2,3-Bis(het)aryl-4-azaindoles Derivatives as protein kinases inhibitors. The Royal Society of Chemistry. Available at: [Link]
-
Howard, S., et al. (2009). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 52(2), 379-392. Available at: [Link]
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-[(Phenylthio)methyl]pyridine derivatives: new antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
